3-Methoxy-3-oxopropane-1-sulfinic acid
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Overview
Description
3-Methoxy-3-oxopropane-1-sulfinic acid: is an organic compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is also known by its synonym methyl β-(hydroxysulfinyl)propionate . This compound is characterized by the presence of a sulfinic acid group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-oxopropane-1-sulfinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acrylate with sulfur dioxide in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution .
Sulfonic acids: from oxidation.
Sulfides: from reduction.
Scientific Research Applications
Chemistry: 3-Methoxy-3-oxopropane-1-sulfinic acid is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other sulfur-containing compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinic acids on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, detergents, and polymer additives .
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxopropane-1-sulfinic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
- 3-Methoxy-3-oxo-1-propanesulfinic acid
- Sodium 3-methoxy-3-oxopropane-1-sulfinate
- Methyl β-(hydroxysulfinyl)propionate
Comparison: 3-Methoxy-3-oxopropane-1-sulfinic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis. Its sulfinic acid group provides unique opportunities for functionalization and derivatization, making it a valuable reagent in various applications .
Properties
Molecular Formula |
C4H8O4S |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-methoxy-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C4H8O4S/c1-8-4(5)2-3-9(6)7/h2-3H2,1H3,(H,6,7) |
InChI Key |
UZMMFSDVODXBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)O |
Origin of Product |
United States |
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